A Technical Guide to 7-Azido-4-methylcoumarin in Scientific Research
A Technical Guide to 7-Azido-4-methylcoumarin in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
7-Azido-4-methylcoumarin (AzMC) is a versatile, fluorogenic molecule that has become an invaluable tool in chemical biology, proteomics, and cellular imaging. Its utility stems from the dual reactivity of its structure: a coumarin (B35378) core that provides a fluorescent signal and an azide (B81097) group that serves as a reactive handle for bioorthogonal chemistry or as a sensor for specific biological analytes. This guide provides an in-depth overview of its primary applications, complete with quantitative data and detailed experimental protocols.
Application 1: Fluorogenic Detection of Hydrogen Sulfide (B99878) (H₂S)
One of the most prominent uses of 7-Azido-4-methylcoumarin is as a highly selective "turn-on" fluorescent probe for hydrogen sulfide (H₂S). In its native state, the azido-coumarin is weakly fluorescent. However, in the presence of H₂S, the azide moiety is selectively reduced to an amine, yielding the highly fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC). This transformation results in a significant increase in fluorescence intensity, allowing for sensitive detection of H₂S in various biological contexts.
This property makes AzMC an excellent tool for monitoring the activity of H₂S-producing enzymes like cystathionine (B15957) β-synthase (CBS) and for imaging endogenous H₂S in living cells and tissues.[1][2] The probe demonstrates high selectivity for H₂S over other biologically relevant thiols and reactive species such as cysteine, glutathione, and homocysteine.
Quantitative Photophysical Data
The change in fluorescence upon reaction with H₂S is the basis for its use as a sensor. The key photophysical properties are summarized below.
| Compound | State | Excitation Max (λex) | Emission Max (λem) | Notes |
| 7-Azido-4-methylcoumarin (AzMC) | Pre-reaction (Probe) | ~324 nm | N/A (Weakly fluorescent) | The azide group quenches the coumarin fluorescence. |
| 7-Amino-4-methylcoumarin (AMC) | Post-reaction (Product) | 340 - 365 nm[3][4] | ~450 nm[3][4] | Highly fluorescent product after azide reduction. |
Diagram: H₂S Detection Mechanism
Experimental Protocol: In Vitro H₂S Detection in an Enzymatic Assay
This protocol describes how to monitor the activity of an H₂S-producing enzyme, such as cystathionine β-synthase (CBS), using AzMC.
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Reagent Preparation:
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Prepare a 10 mM stock solution of AzMC in DMSO. Store protected from light at -20°C.
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Prepare a reaction buffer appropriate for the enzyme of interest (e.g., 100 mM HEPES, pH 7.4).
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Prepare solutions of the enzyme, substrate (e.g., L-cysteine and homocysteine for CBS), and any cofactors (e.g., pyridoxal (B1214274) 5'-phosphate).
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-
Assay Setup:
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In a 96-well microplate suitable for fluorescence measurements, add the reaction components. A typical reaction mixture might contain:
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Reaction Buffer
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Enzyme (at desired concentration)
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Substrates and cofactors
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-
Prepare control wells, including a no-enzyme control and a no-substrate control.
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-
Initiation and Measurement:
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To initiate the reaction, add the final component (e.g., the substrate or the enzyme).
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Immediately add AzMC to a final concentration of 10-50 µM. The final DMSO concentration should be kept low (<1%) to avoid enzyme inhibition.
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Incubate the plate at the enzyme's optimal temperature (e.g., 37°C).
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Measure the fluorescence intensity over time using a plate reader. Set the excitation wavelength to ~365 nm and the emission wavelength to ~450 nm.
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-
Data Analysis:
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Subtract the background fluorescence from the control wells.
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Plot the fluorescence intensity against time. The rate of fluorescence increase is proportional to the rate of H₂S production and thus the enzyme's activity.
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A standard curve can be generated using a known H₂S donor (e.g., NaHS) to quantify the amount of H₂S produced.
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Application 2: Fluorescent Labeling via Click Chemistry
The azide group on AzMC serves as a functional handle for "click chemistry," a set of bioorthogonal reactions that enable the covalent ligation of molecules in complex biological environments.[5] Specifically, AzMC is used in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to label biomolecules that have been modified to contain a terminal alkyne.[6]
This application is central to many modern proteomics and cell biology techniques, including:
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Activity-Based Protein Profiling (ABPP): A powerful chemoproteomic strategy to identify and characterize the active state of enzymes directly in native biological systems.[7][8][9]
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Metabolic Labeling: Introducing alkyne-modified metabolic precursors (e.g., sugars, amino acids, lipids) into cells allows them to be incorporated into newly synthesized biomolecules, which can then be visualized or captured using AzMC.[10][11]
Interestingly, the azide form of the coumarin is often quenched, and the formation of the triazole ring via the click reaction can lead to a restoration of fluorescence.[12] This makes AzMC a pro-fluorophore in this context as well, reducing background from unreacted probe during imaging experiments.
Quantitative Photophysical Data
| Compound | State | Excitation Max (λex) | Emission Max (λem) | Notes |
| 7-Azido-4-methylcoumarin (AzMC) | Unreacted Probe | ~324 nm | N/A (Fluorescence is quenched) | Low background signal. |
| Coumarin-Triazole Adduct | "Clicked" Product | ~358 nm | ~480 nm | The fluorescent product after CuAAC reaction.[12] |
Diagram: Click Chemistry Labeling Workflow
Experimental Protocol: Labeling of Alkyne-Modified Proteins in Cell Lysate (ABPP)
This protocol outlines a typical workflow for labeling a proteome with an alkyne-functionalized activity-based probe, followed by fluorescent tagging with AzMC.
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Proteome Preparation:
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Harvest cells and prepare a cell lysate using a suitable lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).
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Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
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-
Probe Labeling:
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Incubate a defined amount of proteome (e.g., 50 µg) with the alkyne-functionalized activity-based probe at a final concentration of 1-5 µM.
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Incubate for 30-60 minutes at room temperature or 37°C, depending on the probe's requirements.
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-
Click Chemistry Reaction:
-
Prepare a "click-mix" stock solution. A common recipe (for a 5X stock) includes:
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5 mM CuSO₄
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25 mM Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
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500 µM Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand
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500 µM 7-Azido-4-methylcoumarin (AzMC)
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-
Add the click-mix to the probe-labeled proteome to achieve a 1X final concentration (e.g., add 5 µL of 5X stock to a 20 µL sample).
-
Vortex gently and incubate for 1 hour at room temperature, protected from light.
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-
Analysis:
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Quench the reaction by adding 4X SDS-PAGE loading buffer.
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Separate the labeled proteins by SDS-PAGE.
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Visualize the fluorescently labeled proteins using a gel imager equipped with a UV transilluminator or a laser scanner capable of exciting at ~360 nm.
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Diagram: Activity-Based Protein Profiling (ABPP) Workflow
References
- 1. 7-azido-4-methylcoumarin (AzMC, Hydrogen sulfide detector) - Echelon Biosciences [echelon-inc.com]
- 2. researchgate.net [researchgate.net]
- 3. 7-Azido-4-methylcoumarin - CAS-Number 95633-27-5 - Order from Chemodex [chemodex.com]
- 4. 7-Azido-4-methylcoumarin | CAS 95633-27-5 | Cayman Chemical | Biomol.com [biomol.com]
- 5. interchim.fr [interchim.fr]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 8. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. glenresearch.com [glenresearch.com]

